molecular formula C11H10O2 B13601114 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde

Cat. No.: B13601114
M. Wt: 174.20 g/mol
InChI Key: KENRJRQZQGCSKF-OWOJBTEDSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is an organic compound that features a benzofuran ring fused with an acrylaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde typically involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is carried out in pyridine at 100°C for 5 hours. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using a mixture of isopropanol and chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acrylaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid.

    Reduction: 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
  • 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol
  • 2,3-Dihydrobenzofuran-5-carbaldehyde

Uniqueness

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylaldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enal

InChI

InChI=1S/C11H10O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,6,8H,5,7H2/b2-1+

InChI Key

KENRJRQZQGCSKF-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C/C=O

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC=O

Origin of Product

United States

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